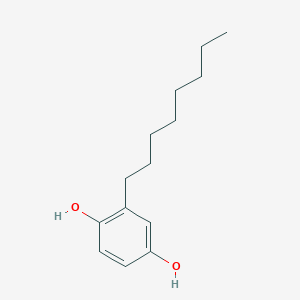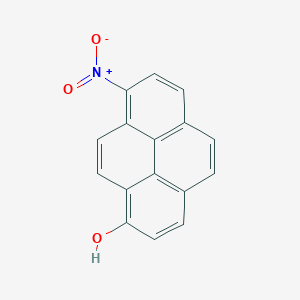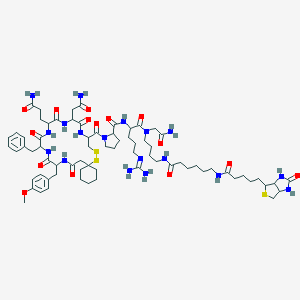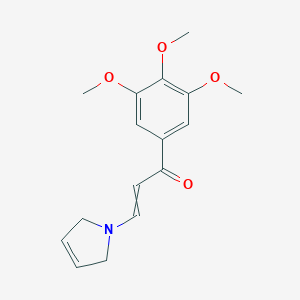
(Chloromethyl)dimethylphenylsilane
説明
(Chloromethyl)dimethylphenylsilane is a compound of interest in the field of organosilicon chemistry, which is known for its versatility in synthesizing functional materials. It is a tetraorganosilane that can be used as a reagent in various chemical reactions, including nucleophilic substitutions, and serves as a building block for more complex organometallic compounds .
Synthesis Analysis
The synthesis of (chloromethyl)dimethylphenylsilane can be achieved through a reaction involving bromobenzene, magnesium, and dichloro(N,N,N',N'-tetramethylethylenediamine)zinc, leading to the formation of chloro(chloromethyl)dimethylsilane, which subsequently yields the desired product . Additionally, (chloromethyl)oligosilanes, which are related to the target compound, can be synthesized in high yield via the reaction between chlorooligosilanes and (chloromethyl)lithium generated in situ from bromochloromethane and n-butyllithium at -60 °C .
Molecular Structure Analysis
The molecular structure of (chloromethyl)dimethylphenylsilane is characterized by the presence of a chloromethyl group attached to a silicon atom, which is also bonded to two methyl groups and a phenyl group. This structure allows for various chemical transformations and reactivity due to the presence of both reactive chloromethyl and phenyl groups .
Chemical Reactions Analysis
(Chloromethyl)dimethylphenylsilane can undergo various chemical reactions. For instance, it can participate in the electrochemical reduction in the presence of 2,3-dimethylbutadiene to afford different silacyclopentene derivatives . Chloromethylation reactions can also be performed on poly(methylphenylsilane) using chloromethyl methyl ether, leading to modifications of the polymer molecular-weight parameters . Furthermore, functional polysiloxanes containing chloromethylphenethyl groups can be obtained by hydrosilation followed by chloromethylation of the aromatic substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of (chloromethyl)dimethylphenylsilane and related compounds are influenced by their molecular structure. For example, the reaction of (chloromethyl)trichlorosilane with 2,2-dimethylpropane-1,3-diol produces α-carbofunctional heterocycles, indicating the potential of (chloromethyl)dimethylphenylsilane to form cyclic structures under certain conditions . The reactivity of the chloromethyl group also allows for the synthesis of various organofunctional disilanes and their subsequent reactions, which can lead to different products depending on the reaction conditions .
科学的研究の応用
Hydrosilylation of Aldehydes and Ketones : This compound is involved in the hydrosilylation of aldehydes and ketones under certain conditions, which is significant in producing silyl ethers of corresponding aryl and hetaryl carbinols (Gol'dberg, et al., 1989).
Enantioselective Enzymatic Hydrolysis : In another study, (Chloromethyl)dimethylphenylsilane was used in a four-step synthesis process to produce enantioselectively hydrolyzed compounds, demonstrating its role in complex organic syntheses (Hengelsberg, et al., 1991).
Synthesis of Tetraorganosilanes : The synthesis of tetraorganosilanes involves the use of (Chloromethyl)dimethylphenylsilane, highlighting its importance in the formation of organometallic compounds (Murakami, et al., 2011).
Electrochemical Oxidation : This compound also plays a role in the electrochemical oxidation of hydrosilanes, which is a synthetic approach to creating halosilanes and disilanes (Kunai, et al., 1993).
Deoxygenation of Amine N-Oxides : In a research focused on the deoxygenation of amine N-oxides, (Chloromethyl)dimethylphenylsilane was used as a reducing agent, demonstrating its reductive capabilities (Donck, et al., 2015).
Formation of Thiasilacyclopentane Derivatives : This compound is involved in the formation of thiasilacyclopentane and thiasilacyclohexane derivatives, indicating its role in the synthesis of specialized organometallic structures (Voronkov, et al., 1983).
Sol-Gel Chemistry of Organotrialkoxysilanes : It's also utilized in the study of sol-gel chemistry of organotrialkoxysilanes, highlighting its significance in the formation of siloxane network polymers (Loy, et al., 2000).
Vibrational Spectroscopy and Quantum Chemical Methods : The compound has been investigated through vibrational spectroscopy and ab initio quantum chemical methods, showing its importance in theoretical and experimental chemistry studies (Aleksa, et al., 1997).
Generation and Polymerization of Silacyclopropanes : It's involved in the generation and polymerization of silacyclopropanes, which is crucial for the development of polymers with specific properties (Ahn, et al., 1998).
Preparation of Functional Polysiloxanes : This compound is used in the synthesis of functional polysiloxanes, which are important materials in various industrial applications (Dong, et al., 2016).
Safety and Hazards
(Chloromethyl)dimethylphenylsilane is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Relevant Papers The first reported preparation and use of (Chloromethyl)dimethylphenylsilane was in 1949 . Since then, it has been used for heteroatom alkylation, carbon alkylation, and conversion to a variety of organometallic and organolanthanide reagents . The main advantage of this reagent over the closely related (chloromethyl)trimethylsilane is the ability of (chloromethyl)dimethylphenylsilane to undergo a Fleming oxidation, thus allowing (chloromethyl)dimethylphenylsilane to serve as a masked hydroxyl group .
特性
IUPAC Name |
chloromethyl-dimethyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCTVFQQNCNBHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCl)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062013 | |
| Record name | (Chloromethyl)dimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)dimethylphenylsilane | |
CAS RN |
1833-51-8 | |
| Record name | [(Chloromethyl)dimethylsilyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1833-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ((chloromethyl)dimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Chloromethyl)dimethylphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(chloromethyl)dimethylsilyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Chloromethyl)dimethylphenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)dimethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)DIMETHYLPHENYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4HQR9AEB4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can (chloromethyl)dimethylphenylsilane be used to control stereochemistry in organic synthesis?
A1: (Chloromethyl)dimethylphenylsilane can be converted to a Grignard reagent, [(phenyldimethylsilyl)methyl]magnesium chloride, which exhibits high stereoselectivity when added to aldehydes. For example, its addition to 1,2:3,4-di-O-iso-propylidene-α-D-galacto-hexodialdo-1,5-pyranose primarily yields the anti-α-hydroxy-silane adduct. This controlled addition allows for the synthesis of complex molecules with specific stereochemistry, as demonstrated in the synthesis of destomic acid. []
Q2: What is a significant application of (chloromethyl)dimethylphenylsilane in chiral molecule synthesis?
A2: (Chloromethyl)dimethylphenylsilane plays a crucial role in the multi-step synthesis of chiral methanols. The process involves converting (chloromethyl)dimethylphenylsilane to (dimethylphenylsilyl)methanol, which is then reacted with secondary amines and chiral borane reagents. This leads to diastereomeric boronates that can be selectively reduced and oxidized to obtain enantiomerically pure (dimethylphenylsilyl)-[(2)H1,(3)H]methanol. A Brook rearrangement then yields chiral methanol with high enantiomeric excess (ee > 98%). This method highlights the utility of (chloromethyl)dimethylphenylsilane as a starting material for synthesizing valuable chiral building blocks. []
Q3: What is the reaction mechanism of converting (chloromethyl)dimethylphenylsilane to (phenyldimethylsilyl)methoxymethyl chloride?
A3: The synthesis of (phenyldimethylsilyl)methoxymethyl chloride, also known as SMOM-Cl, from (chloromethyl)dimethylphenylsilane involves a three-step sequence. First, the chlorine atom in (chloromethyl)dimethylphenylsilane is displaced by sodium acetate (NaOAc). This acetate intermediate is then reduced using lithium aluminum hydride (LiAlH4) to form PhMe2SiCH2OH. Finally, reaction with formaldehyde and hydrogen chloride provides the desired (phenyldimethylsilyl)methoxymethyl chloride. []
Q4: What are the applications of (phenyldimethylsilyl)methoxymethyl chloride in organic synthesis?
A4: (Phenyldimethylsilyl)methoxymethyl chloride serves as a protecting group for hydroxyl groups in organic synthesis. This protection is crucial for preventing unwanted side reactions and enabling selective transformations on other functional groups within a molecule. []
Q5: Is there any spectroscopic data available for (chloromethyl)dimethylphenylsilane?
A5: While the provided abstracts do not contain specific spectroscopic data like NMR or IR for (chloromethyl)dimethylphenylsilane, they do provide its molecular formula (C9H13ClSi) and molecular weight (196.77 g/mol). [] They also highlight its reactivity, particularly its ability to undergo nucleophilic substitution reactions, which is key information for understanding its chemical behavior. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B155636.png)







![(3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-[(2R,3R,4S)-5-[(1R)-1,2-dihydroxyethyl]-2-[(2S,3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxyoxolan-3-yl]oxyoxolane-3,4-diol](/img/structure/B155655.png)

![N-[2-(3,4-Dihydroxyphenyl)ethyl]hexadecanamide](/img/structure/B155658.png)
